(2-Naphthyloxy)acetic acid ethyl ester
Overview
Description
“(2-Naphthyloxy)acetic acid ethyl ester” is a chemical compound with the molecular formula C14H14O3 . It is related to the plant growth hormone auxin and is used to regulate the growth of certain fruits such as tomatoes, apples, and grapes .
Synthesis Analysis
The synthesis of esters like “(2-Naphthyloxy)acetic acid ethyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “(2-Naphthyloxy)acetic acid ethyl ester” consists of a naphthalene ring attached to an acetic acid ethyl ester group via an oxygen atom . The exact mass of the molecule is 230.094294304 g/mol .
Chemical Reactions Analysis
Esters like “(2-Naphthyloxy)acetic acid ethyl ester” can undergo a variety of chemical reactions. For example, they can be reduced to aldehydes by the addition of a hydride ion, followed by the elimination of an alkoxide ion .
Physical And Chemical Properties Analysis
“(2-Naphthyloxy)acetic acid ethyl ester” has a molecular weight of 230.26 g/mol . It has a topological polar surface area of 35.5 Ų . Other physical and chemical properties such as its density, boiling point, and vapor pressure are not explicitly mentioned in the search results.
Scientific Research Applications
Multicomponent Reactions (MCRs) Utilizing 2-Naphthol
- Significance : Researchers utilize MCRs to construct versatile biologically relevant heterocyclic scaffolds. By exploiting 2-naphthol, they can rapidly synthesize compounds with potential biological properties .
Esterification Reactions
- Significance : Ester derivatives find applications in drug synthesis, material science, and agrochemistry .
Solid-Liquid Heterogeneous Phase Transfer Catalysis
Crystal Structure Studies
Biological Studies and Drug Development
Safety and Hazards
While specific safety and hazard information for “(2-Naphthyloxy)acetic acid ethyl ester” is not available in the search results, general precautions for handling esters should be followed. These include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
Mode of Action
It is known that esters like this compound can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule . This process can be catalyzed by acids or bases . The hydrolysis of esters can result in the formation of a carboxylic acid and an alcohol .
properties
IUPAC Name |
ethyl 2-naphthalen-2-yloxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-2-16-14(15)10-17-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYNTNDECGNSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209130 | |
Record name | (2-Naphthyloxy)acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Naphthyloxy)acetic acid ethyl ester | |
CAS RN |
6036-14-2 | |
Record name | (2-Naphthyloxy)acetic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006036142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Naphthyloxy)acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using ultrasound in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate?
A1: The research demonstrates that using ultrasound significantly accelerates the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate compared to conventional methods []. This acceleration is attributed to the enhanced mass transfer and increased reaction rates provided by the ultrasonic cavitation phenomenon. Specifically, the study found that combining a small amount of tetrabutylammonium bromide (TBAB) catalyst with ultrasound resulted in a reaction rate constant (k app = 25.22×10 -3 min -1) several times higher than using TBAB alone (k app = 6.42×10 -3 min -1) []. This highlights the potential of ultrasound as a green chemistry tool for more efficient and sustainable chemical synthesis.
Q2: What role does water play in this solid-liquid heterogeneous reaction?
A2: The research emphasizes the critical role of trace amounts of water in the synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate []. While the exact mechanism is not fully elucidated in the paper, the presence of water is believed to facilitate the formation of a reactive intermediate, potentially by aiding in the solvation and transport of reactants and catalyst between the solid and liquid phases. This finding underscores the importance of carefully controlling water content in such solid-liquid reactions to optimize reaction kinetics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.